

# Application Notes and Protocols for the NMR Analysis of Cholesteryl Oleyl Carbonate

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## Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303

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These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of **cholesteryl oleyl carbonate**, a key ingredient in various formulations, including liquid crystal displays and potential drug delivery systems. The following protocols and data are intended to facilitate the structural elucidation and quality control of this complex molecule.

## Introduction

**Cholesteryl oleyl carbonate** is a large, nonpolar molecule with a molecular weight of 681.13 g/mol. Its structure consists of a rigid steroidal backbone and two long, flexible aliphatic chains, which presents a challenge for complete NMR signal assignment due to significant resonance overlap. This document outlines the procedures for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **cholesteryl oleyl carbonate**.

## Data Presentation

The following tables summarize the quantitative data obtained from the NMR analysis of **cholesteryl oleyl carbonate**.

### Table 1: $^1\text{H}$ NMR Chemical Shift Data of Cholesteryl Oleyl Carbonate

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
5.39	m	C6-H (vinylic proton of cholesterol)
5.34	m	C9'-H & C10'-H (vinylic protons of oleyl)
4.47	m	C3-H (cholesterol)
4.11	t	-O-CH <sub>2</sub> - (oleyl)
2.41	m	Allylic protons (cholesterol)
2.01	m	Allylic protons (oleyl)
0.68 - 1.85	m	Aliphatic protons (cholesterol & oleyl)
1.27	s	Methylene chain protons (-CH <sub>2</sub> -) <sub>n</sub>
1.01	s	C19-H <sub>3</sub> (cholesterol)
0.91	d	C21-H <sub>3</sub> (cholesterol)
0.86	d	C26-H <sub>3</sub> & C27-H <sub>3</sub> (cholesterol)
0.68	s	C18-H <sub>3</sub> (cholesterol)

Note: Due to the complexity of the spectrum, some assignments are tentative and may require 2D NMR techniques for confirmation.

## Table 2: <sup>13</sup>C NMR Chemical Shift Data of Cholesteryl Oleyl Carbonate

Solvent: CDCl<sub>3</sub>

While a fully assigned <sup>13</sup>C NMR spectrum is not readily available in the public domain, the following table lists the observed chemical shifts. The complexity of the molecule results in a

large number of signals, many of which overlap in the aliphatic region.

Chemical Shift ( $\delta$ ) ppm
154.2
139.6
130.0
129.8
122.9
79.1
67.7
56.7
56.1
50.0
42.3
39.7
39.5
38.3
36.9
36.6
36.2
35.8
31.9
31.9
29.8
29.7
29.5

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29.3

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29.2

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29.1

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28.2

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28.0

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27.2

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26.1

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25.4

---

24.3

---

23.8

---

22.8

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22.6

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21.0

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19.3

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18.7

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14.1

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11.9

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## Experimental Protocols

The following protocols are recommended for the NMR analysis of **cholesteryl oleyl carbonate** and are based on best practices for similar cholesteryl esters.[\[1\]](#)

### Protocol 1: Sample Preparation for $^1\text{H}$ and $^{13}\text{C}$ NMR

- Cleaning the NMR Tube: Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and drying in an oven at a moderate temperature (<100 °C) or with a stream of dry nitrogen.

- Weighing the Sample:
  - For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **cholesteryl oleyl carbonate**.
  - For  $^{13}\text{C}$  NMR, a higher concentration is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Weigh 40-60 mg of the sample.
- Dissolution:
  - Transfer the weighed solid to a clean, dry vial.
  - Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) with high isotopic purity ( $\geq 99.8\%$ ).
  - Gently vortex the vial until the sample is fully dissolved. The solution should be clear and free of any particulates.
- Filtration and Transfer:
  - Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any dust or undissolved particles.
  - Ensure the final volume in the NMR tube results in a column height of approximately 4-5 cm.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

## Protocol 2: NMR Data Acquisition

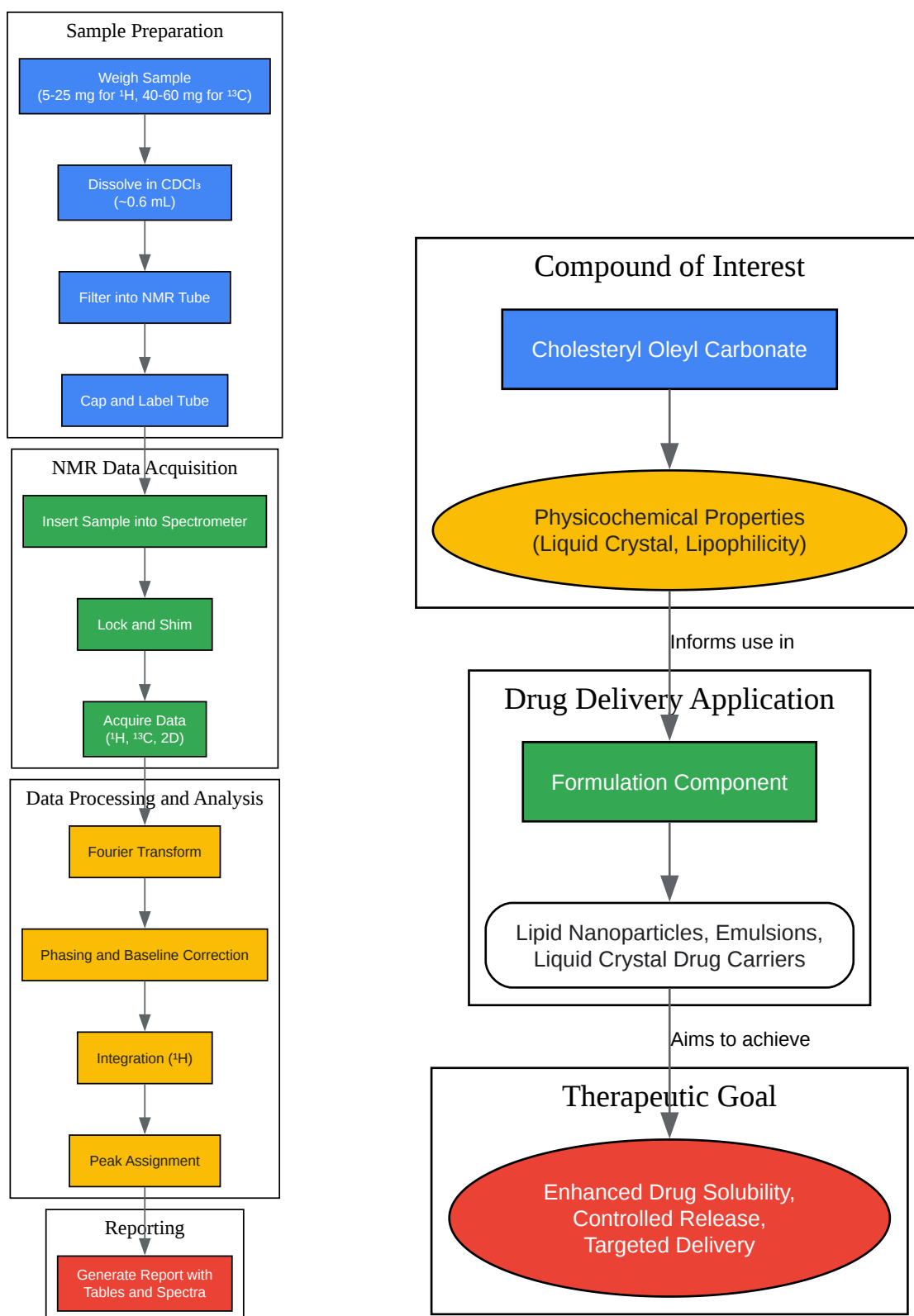
The following are suggested starting parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.

Parameter	<sup>1</sup> H NMR (1D)	<sup>13</sup> C NMR (1D)
Spectrometer Frequency	≥ 400 MHz	≥ 100 MHz
Pulse Program	Standard 1D pulse (e.g., zg30)	Proton-decoupled (e.g., zgpg30)
Number of Scans (NS)	16 - 64	1024 - 4096
Relaxation Delay (d1)	2 - 5 s	2 s
Acquisition Time (AQ)	3 - 4 s	1 - 2 s
Spectral Width (SW)	12 - 16 ppm	200 - 240 ppm
Temperature	298 K	298 K

## Visualizations

### Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of **cholesteryl oleyl carbonate**, from sample preparation to data interpretation.



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## References

- 1. benchchem.com [benchchem.com]
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